molecular formula C17H27NO4 B1676499 Metipranolol CAS No. 22664-55-7

Metipranolol

Cat. No. B1676499
CAS RN: 22664-55-7
M. Wt: 309.4 g/mol
InChI Key: BQIPXWYNLPYNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metipranolol is a non-selective beta-adrenergic receptor-blocking agent . It is used in eye drops to treat glaucoma and is rapidly metabolized into desacetylmetipranolol . It is used to lower high eye pressure and to treat glaucoma .


Molecular Structure Analysis

Metipranolol has a molecular formula of C17H27NO4 . Its average mass is 309.401 Da and its monoisotopic mass is 309.194000 Da . The 2D structure of Metipranolol can be found in various chemical databases .


Physical And Chemical Properties Analysis

Metipranolol has a molecular formula of C17H27NO4 and an average mass of 309.4006 . It also has a monoisotopic mass of 309.194008357 . More detailed physical and chemical properties can be found in various chemical databases .

Scientific Research Applications

Ophthalmological Uses

Metipranolol, a beta-blocker, has been primarily used in ophthalmology. It's effective in reducing intraocular pressure in patients with chronic open-angle glaucoma or ocular hypertension. In comparative studies, metipranolol produced reductions in intraocular pressure comparable to timolol and levobunolol, with a reduction range of about 20 to 29% from the baseline. These findings suggest metipranolol as a viable alternative in the topical treatment of chronic open-angle glaucoma or ocular hypertension (Battershill & Sorkin, 1988).

Effects on Retinal Blood Flow

Metipranolol's impact on retinal circulation has been studied, revealing that both systemic and topical application of the drug leads to increased retinal blood flow velocities. This indicates that metipranolol treatment is unlikely to negatively affect retinal blood flow, an important consideration in treatments involving beta-adrenergic receptor blockers (Wolf, Werner, Schulte, & Reim, 1998).

Role in Retinitis Pigmentosa

In research exploring treatments for retinitis pigmentosa, metipranolol showed potential benefits. It helped in preserving photoreceptor structure and function in a mouse model. Metipranolol-treated mice displayed reduced markers of nitrosative stress, fewer TUNEL-positive cells, increased outer nuclear layer thickness, and improved photoreceptor function. This suggests that metipranolol, known for ocular safety and tolerability, might be a promising candidate for treating retinitis pigmentosa (Kanan et al., 2018).

Metipranolol in Glaucoma Therapy

Studies have indicated that metipranolol is effective and well-tolerated in glaucoma therapy. It was shown to be a clinically efficacious ocular hypotensive drug, demonstrating beta1- and beta2-adrenoceptor antagonism. Its ocular hypotensive effect may result from decreased aqueous humor inflow, making it a beneficial treatment option for glaucoma patients (Sugrue, Armstrong, Gautheron, Mallorga, & Viader, 2005).

properties

IUPAC Name

[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-10(2)18-8-15(20)9-21-16-7-11(3)17(22-14(6)19)13(5)12(16)4/h7,10,15,18,20H,8-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIPXWYNLPYNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046078
Record name Metipranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metipranolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.73e-01 g/L
Record name Metipranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metipranolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Although it is known that metipranolol binds the beta1 and beta2 adrenergic receptors, the mechanism of metipranolol's action is not known. It has no significant intrinsic sympathomimetic activity, and has only weak local anesthetic (membrane-stabilizing) and myocardial depressant activity. It appears that the ophthalmic beta-adrenergic blocking agents reduce aqueous humor production, as demonstrated by tonography and fluorophotometry. A slight increase in aqueous humor outflow may be an additional mechanism.
Record name Metipranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Metipranolol

CAS RN

22664-55-7
Record name Metipranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22664-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metipranolol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022664557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metipranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metipranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metipranolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METIPRANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X39AL81KEB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Metipranolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

105-107 °C, 105 - 107 °C
Record name Metipranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metipranolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metipranolol
Reactant of Route 2
Reactant of Route 2
Metipranolol
Reactant of Route 3
Reactant of Route 3
Metipranolol
Reactant of Route 4
Reactant of Route 4
Metipranolol
Reactant of Route 5
Reactant of Route 5
Metipranolol
Reactant of Route 6
Reactant of Route 6
Metipranolol

Citations

For This Compound
3,290
Citations
U Abshagen, G Betzien, B Kaufmann… - European journal of …, 1982 - Springer
… trial, deacetyl metipranolol 10 and 20 mg were infused in a further 10 subjects, and in a third trial another 20 volunteers received metipranolol 40 mg orally. Metipranolol is very rapidly …
Number of citations: 15 link.springer.com
JPM Wood, KG Schmidt, J Melena, G Chidlow… - Experimental eye …, 2003 - Elsevier
… -adrenoceptor antagonists, metipranolol and timolol behave … retinal cultures demonstrated that metipranolol, betaxolol and … antagonists: betaxolol>metipranolol>timolol. The ability of the …
Number of citations: 123 www.sciencedirect.com
MF Sugrue, JM Armstrong, P Gautheron… - Graefe's archive for …, 1985 - Springer
… of 5.8 mm Hg) following the instillation of metipranolol, 0.3%. IOP recovery in conscious … effect of metipranolol may result from decreased aqueous humor inflow. Metipranolol, 0.6%, …
Number of citations: 12 link.springer.com
GK Krieglstein, GD Novack, E Voepel… - British journal of …, 1987 - bjo.bmj.com
… As in previous reports7 I metipranolol was found to cause … were more frequent in metipranolol treated than in levobunolol … of metipranolol and levobunolol6 suggest that metipranolol …
Number of citations: 40 bjo.bmj.com
JB Serle, JS Lustgarten, SM Podos - American journal of ophthalmology, 1991 - Elsevier
… It has been presumed that metipranolol has a similar mechanism of action. This study demonstrated that metipranolol 0.6% suppresses aqueous humor flow rates by up to 21% after …
Number of citations: 23 www.sciencedirect.com
S Levander, A Gillner - Psychopharmacology, 1982 - Springer
… The pattern of effects of bunitrolol differed considerably from the effects of propranolol and metipranolol obtained in the present study. With the low dose of bunitrolol (5 rag), there was a …
Number of citations: 17 link.springer.com
PE Battershill, EM Sorkin - Drugs, 1988 - Springer
… a 6 to 25mg intravenous dose of metipranolol in healthy subjects. Following oral administration, 4% of the dose appeared in the urine as deacetyl metipranolol. There are no published …
Number of citations: 38 link.springer.com
C Losa, L Marchal-Heussler, F Orallo, JLV Jato… - Pharmaceutical …, 1993 - Springer
… , metipranolol base, a beta-blocker used to treat glaucoma in the form of metipranolol sulfate, … to design several nanocapsule formulations containing metipranolol base, to determine the …
Number of citations: 225 link.springer.com
RB Melles, IG Wong - American journal of ophthalmology, 1994 - Elsevier
Purpose Topical metipranolol therapy for primary open-angle glaucoma has been associated with anterior granulomatous uveitis in the United Kingdom. We studied granulomatous …
Number of citations: 54 www.sciencedirect.com
PJ Bacon, DJ Brazier, R Smith… - British journal of clinical …, 1989 - Wiley Online Library
… Metipranolol 0.1% was marginally less … metipranolol 0.1 or 0.3% . Exertional pain in the legs occurred more frequently after timolol 0.25% and metipranolol 0.3% than after metipranolol …
Number of citations: 27 bpspubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.